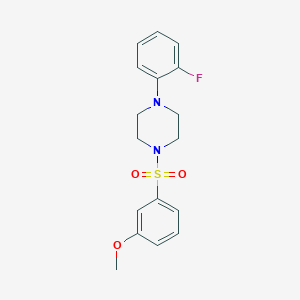

1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

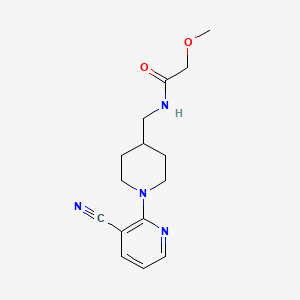

The compound “1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a fluorophenyl group and a methoxybenzenesulfonyl group, which may influence its properties and reactivity.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the piperazine ring and the attached functional groups. Piperazines are known to participate in a variety of reactions, including alkylation, acylation, and substitution reactions .Wissenschaftliche Forschungsanwendungen

Radiolabeled Antagonist for PET Studies

"[18F]p-MPPF: A Radiolabeled Antagonist for the Study of 5-HT1A Receptors with PET" outlines the use of a radiolabeled antagonist, including compounds with similar structures to 1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine, for studying the serotonergic neurotransmission with positron emission tomography (PET). This research encompasses chemistry, radiochemistry, and the application in animal models (rats, cats, and monkeys) with autoradiography and PET, along with human data with PET, highlighting its significance in understanding serotonin receptors and neurotransmission (Plenevaux et al., 2000).

Dopamine Uptake Inhibitor Synthesis

The development of "Scale-Up Synthesis of the Dopamine Uptake Inhibitor GBR-12909" presents a robust process for preparing compounds, including those structurally similar to 1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine, in kilogram quantities. This work aimed to eliminate chromatographic purifications and minimize the use of environmentally unacceptable reagents, demonstrating the compound's application in dopamine uptake inhibition and showcasing advancements in chemical synthesis methodologies (Ironside et al., 2002).

Environment-Sensitive Fluorescent Ligands

"Synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors with 1-arylpiperazine structure" discusses the creation of a series of 1-(2-methoxyphenyl)piperazine derivatives that serve as fluorescent ligands. These compounds, akin to 1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine, show high receptor affinity and fluorescence properties, providing tools for visualizing 5-HT1A receptors in cell models. This research highlights the utility of these compounds in receptor localization and signaling studies (Lacivita et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-4-(3-methoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S/c1-23-14-5-4-6-15(13-14)24(21,22)20-11-9-19(10-12-20)17-8-3-2-7-16(17)18/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEFAHZAYHJHLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2670025.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2670027.png)

![3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2670034.png)

![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2670037.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2670039.png)

![2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2670040.png)

![2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2670041.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670044.png)

![5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2670045.png)

![N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide](/img/structure/B2670047.png)